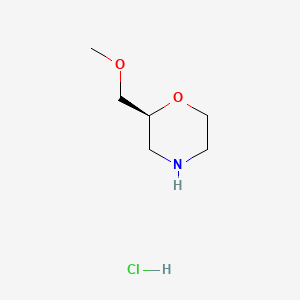

(S)-2-(Methoxymethyl)morpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(methoxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPHWKGEMABLPV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693466 | |

| Record name | (2S)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141196-38-5 | |

| Record name | (2S)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(methoxymethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-(Methoxymethyl)morpholine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of (S)-2-(Methoxymethyl)morpholine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential applications of this morpholine derivative.

Core Chemical Properties

This compound is a white crystalline powder.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 141196-38-5 | [1] |

| Molecular Formula | C6H14ClNO2 | [2] |

| Molecular Weight | 167.63 g/mol | |

| Appearance | White crystalline powder | [1] |

| Purity | >95% | [2] |

| Storage | Room temperature, sealed | [1] |

Synthesis and Experimental Protocols

The synthesis of the free base, (S)-2-(Methoxymethyl)morpholine, can be adapted from the protocol for its (R)-enantiomer. The subsequent conversion to the hydrochloride salt is a standard procedure for amines.

Synthesis of (S)-2-(Methoxymethyl)morpholine

A detailed protocol for the synthesis of the analogous (R)-enantiomer provides a reliable method. The synthesis of the (S)-enantiomer would follow the same procedure, starting with (S)-(-)-glycidyl methyl ether.

Experimental Protocol:

-

A solution of (S)-(-)-glycidyl methyl ether (1.0 eq) in methanol is added dropwise to a solution of 2-aminoethanesulfonic acid (5.0 eq) in 40% aqueous sodium hydroxide at 50°C.

-

After stirring for 75 minutes, additional 40% aqueous sodium hydroxide is added, and the reaction mixture is stirred for 20 hours at 50°C.

-

The solution is then cooled to room temperature and diluted with water.

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate (Na2SO4) and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield (S)-2-(Methoxymethyl)morpholine as a colorless oil.

Formation of this compound

The hydrochloride salt is formed by treating the free amine with hydrochloric acid.[3] This process enhances the compound's stability and water solubility, which is often advantageous for pharmaceutical applications.

Experimental Protocol:

-

Dissolve the purified (S)-2-(Methoxymethyl)morpholine in a suitable organic solvent such as diethyl ether or isopropanol.

-

Add a solution of anhydrous HCl in the chosen solvent dropwise with stirring until the pH is neutral.

-

If precipitation does not occur spontaneously, it can be induced by adding a less polar solvent like hexane or by cooling the solution.

-

The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of the free base, (R)-2-(Methoxymethyl)morpholine, has been reported. The chemical shifts for the (S)-enantiomer are expected to be identical. For the hydrochloride salt, shifts of protons near the protonated nitrogen will be deshielded.

Reported ¹H NMR data for (R)-2-(Methoxymethyl)morpholine (500 MHz, (CD₃)₂CO): δ 2.47 (1H, dd, J = 10.4, 1.9 Hz), 2.70-2.72 (1H, m), 2.84 (1H, dd, J = 11.9, 2.2 Hz), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt, J = 11.0, 2.5 Hz).

Infrared (IR) Spectroscopy

The IR spectrum of a morpholine hydrochloride salt will exhibit characteristic peaks. These include N-H stretching vibrations for the protonated amine, C-H stretching of the alkyl and methoxy groups, and C-O-C stretching of the ether linkages.

Mass Spectrometry

The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns of morpholine derivatives often involve cleavage of the morpholine ring and loss of substituents.

Biological Activity and Potential Applications

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5] Morpholine derivatives have a wide range of pharmacological activities, including applications in the treatment of central nervous system disorders, cancer, and inflammatory conditions.[6][7]

The introduction of a methoxymethyl group at the 2-position of the morpholine ring, along with the specific (S)-stereochemistry, can significantly influence the compound's biological activity and pharmacokinetic properties. While specific biological data for this compound is not publicly available, its structural similarity to other biologically active morpholines suggests its potential as a building block in the development of novel therapeutic agents.

Experimental and Logical Diagrams

To visualize the synthesis and potential applications of this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Logic diagram for the utility of the compound in drug development.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Morpholine, 2-(methoxymethyl)-5-methyl-, hydrochloride, (2S,5S)- | 276860-71-0 [m.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine [drugfuture.com]

An In-depth Technical Guide to (S)-2-(Methoxymethyl)morpholine Hydrochloride (CAS: 141196-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Methoxymethyl)morpholine hydrochloride, with the CAS number 141196-38-5, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its morpholine core is a privileged scaffold found in numerous biologically active compounds, contributing to desirable physicochemical properties such as improved solubility and metabolic stability. The specific stereochemistry and the presence of a methoxymethyl substituent at the C-2 position make it a valuable intermediate for the asymmetric synthesis of complex pharmaceutical agents, including kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-(Methoxymethyl)morpholine and its hydrochloride salt is presented below. Data for the free base is included for comparative purposes.

| Property | (S)-2-(Methoxymethyl)morpholine | This compound |

| CAS Number | 157791-20-3[1] | 141196-38-5 |

| Molecular Formula | C₆H₁₃NO₂[1] | C₆H₁₄ClNO₂ |

| Molecular Weight | 131.17 g/mol [1] | 167.63 g/mol |

| Appearance | Colorless oil | Solid |

| Melting Point | Not widely reported | 179 °C (for Morpholine hydrochloride)[2] |

| Boiling Point | Not widely reported | Not applicable |

| Solubility | Miscible with water and common organic solvents | Soluble in water[2] |

| IUPAC Name | (2S)-2-(methoxymethyl)morpholine[1] | (2S)-2-(methoxymethyl)morpholine hydrochloride |

| Synonyms | (S)-2-(Methoxymethyl)morpholine | 2-(Methoxymethyl)morpholine HCl; (S)-2-(Methoxymethyl)morpholine HCl; (2S)-2-(Methoxymethyl)morpholine hydrochloride[3] |

Synthesis and Characterization

The synthesis of enantiomerically pure (S)-2-(Methoxymethyl)morpholine typically involves the ring-opening of a chiral epoxide with an appropriate amine, followed by cyclization. A representative synthetic workflow is detailed below.

Synthesis of (S)-2-(Methoxymethyl)morpholine

A common route for the synthesis of the free base, (S)-2-(Methoxymethyl)morpholine, involves the reaction of (S)-glycidyl methyl ether with ethanolamine. This method provides good stereochemical control.

Experimental Protocol:

-

Step 1: Reaction of (S)-glycidyl methyl ether with ethanolamine.

-

To a solution of ethanolamine (1.0 equivalent) in a suitable solvent such as methanol, (S)-glycidyl methyl ether (1.1 equivalents) is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is then stirred at room temperature or gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure to yield the crude amino alcohol intermediate.

-

-

Step 2: Cyclization to form the morpholine ring.

-

The crude amino alcohol is dissolved in a high-boiling solvent like toluene.

-

A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the cyclization to completion.

-

After completion, the reaction is cooled, and the acid is neutralized with a base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude (S)-2-(Methoxymethyl)morpholine can be purified by vacuum distillation or column chromatography.

-

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified (S)-2-(Methoxymethyl)morpholine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (e.g., as a solution in diethyl ether or as a gas) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Analytical Characterization

The structure and purity of this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the protons of the morpholine ring (multiplets in the range of 2.5-4.0 ppm), and the methoxymethyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the methoxy carbon, the carbons of the morpholine ring, and the methoxymethyl carbon. The carbons adjacent to the oxygen and nitrogen atoms will have characteristic chemical shifts.

-

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Methoxy Protons | ~3.3 | Singlet | 3H | -OCH₃ |

| Morpholine Ring Protons | ~2.5 - 4.0 | Multiplets | 9H | Morpholine ring & -CH₂O- |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Methoxy Carbon | ~59 | -OCH₃ |

| Morpholine C-2 | ~75 | -CH(CH₂OCH₃)- |

| Morpholine C-3, C-5 | ~45-50 | -CH₂-N- |

| Morpholine C-6 | ~67 | -O-CH₂- |

| Methoxymethyl Carbon | ~73 | -CH₂OCH₃ |

Note: Predicted chemical shifts are based on typical values for morpholine derivatives and may vary depending on the solvent and other experimental conditions.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-O-C stretching (ether linkage), C-N stretching (amine), and N-H stretching (as the ammonium salt).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation.

Applications in Drug Development

The morpholine moiety is a key structural feature in several approved drugs, where it often imparts favorable pharmacokinetic properties. This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceutical candidates.

Intermediate for Aprepitant Analogues

Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The core structure of aprepitant contains a substituted morpholine ring. Chiral morpholine derivatives are essential for the stereoselective synthesis of aprepitant and its analogues. While not a direct precursor in the most common industrial synthesis of Aprepitant itself, this compound is a valuable building block for creating structural variations of such NK₁ receptor antagonists to explore structure-activity relationships (SAR).

Precursor for Linezolid Analogues

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The structure of Linezolid includes a morpholine ring. The synthesis of Linezolid and its analogues often involves the use of chiral morpholine derivatives to introduce this key structural motif. This compound can be utilized in the development of novel oxazolidinone antibiotics with potentially improved efficacy or resistance profiles.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound itself is not extensively published, the morpholine scaffold is known to be a key pharmacophore in drugs targeting a variety of biological pathways.

Morpholine-containing drugs have been shown to interact with G protein-coupled receptors (GPCRs), ion channels, and various enzymes. For instance, in the context of CNS disorders, morpholine derivatives can modulate neurotransmitter receptors.[4] In oncology, drugs with a morpholine moiety, such as gefitinib, are known to inhibit tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth and proliferation. For example, the PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer therapy where morpholine-containing inhibitors have shown efficacy.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its utility in the stereoselective synthesis of complex molecules, combined with the favorable properties imparted by the morpholine scaffold, makes it an important tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, highlighting its significance for researchers and professionals in the pharmaceutical sciences.

References

- 1. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine Hydrochloride | 10024-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. (2S)-2-(Methoxymethyl)morpholine hydrochloride (1:1) | 141196-38-5 [chemnet.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of (S)-2-(Methoxymethyl)morpholine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Methoxymethyl)morpholine hydrochloride is a chiral morpholine derivative. Morpholine and its derivatives are significant heterocyclic compounds in medicinal and organic chemistry, forming the core structure of various pharmaceuticals, including antibiotics and anticancer agents.[1][2] The hydrochloride salt form of this compound enhances its stability and handling properties, making it a valuable building block in synthetic chemistry.[3] A thorough understanding of its physical properties is essential for its application in drug discovery, process development, and quality control.

This technical guide provides a summary of the known physical and chemical identifiers for this compound. Due to the limited availability of experimentally determined data in public literature, this document also furnishes detailed, standard experimental protocols for determining key physical properties such as melting point, solubility, and pKa, as well as for spectroscopic characterization.

Chemical Identity and Known Properties

The fundamental properties and identifiers of this compound are summarized below. This data is crucial for regulatory submissions, material handling, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-(methoxymethyl)morpholine hydrochloride | [4] |

| CAS Number | 141196-38-5 | [5][6] |

| Molecular Formula | C₆H₁₄ClNO₂ | [7] |

| Molecular Weight | 167.63 g/mol | [7] |

| Chemical Structure |

| |

| InChI Key | NBPHWKGEMABLPV-RGMNGODLSA-N | [4] |

| Physical Form | Solid | [4] |

| Purity | ≥95% (Commercially available) | [4] |

| Storage | Ambient temperature, in a dry, sealed container | [3][4] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for characterizing the physical properties of this compound.

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[8][9]

Methodology (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is thoroughly dried, for instance, in a vacuum desiccator, to remove any residual solvent.[10] If the solid is not a fine powder, gently pulverize it using a mortar and pestle.[11]

-

Capillary Loading: Invert a capillary tube (one end sealed) and jab the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm height is achieved.[10][11]

-

Initial Determination (Rapid Scan): Place the loaded capillary into a melting point apparatus. Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range. This initial scan helps establish the temperature range for a more precise measurement.[8][9]

-

Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 20 °C below the approximate melting point.[11] Using a fresh sample, heat at a medium rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to approximately 1-2 °C per minute.[10]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the compound's melting point.[11]

Solubility is a key parameter in drug development, influencing bioavailability and formulation. The following protocol provides a method for determining the solubility of the hydrochloride salt in an aqueous medium.

Methodology (Equilibrium Shake-Flask Method):

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed vial or flask. The excess solid ensures that a saturated solution is achieved.[12]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Sample Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove all undissolved solids.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[13]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Spectroscopic analysis provides structural confirmation and is essential for quality control.

3.3.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure of a compound, including the number and types of hydrogen atoms.[14][15]

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.75 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry NMR tube.[16]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[17]

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard reference compound like Tetramethylsilane (TMS) is typically used to define 0 ppm on the chemical shift scale, although for D₂O, an internal reference may be used.[18]

-

Data Processing: Process the resulting Free Induction Decay (FID) signal using Fourier transformation. The spectrum should be phased and baseline-corrected. Integrate the signals to determine the relative ratios of protons in the molecule.[16]

3.3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19][20] KBr is used as it is transparent in the mid-IR range.[21]

-

Pellet Formation: Place the powder mixture into a pellet die. Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[19]

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.[19] The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a new or uncharacterized chemical entity like this compound.

References

- 1. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. (S)-3-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]

- 4. This compound | 141196-38-5 [sigmaaldrich.com]

- 5. (2S)-2-(Methoxymethyl)morpholine hydrochloride (1:1) | 141196-38-5 [chemnet.com]

- 6. parchem.com [parchem.com]

- 7. Page loading... [guidechem.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. How To [chem.rochester.edu]

- 17. books.rsc.org [books.rsc.org]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

An In-depth Technical Guide to (S)-2-(Methoxymethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of (S)-2-(Methoxymethyl)morpholine hydrochloride. This chiral morpholine derivative is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of the parent compound, (S)-2-(Methoxymethyl)morpholine. The presence of a chiral center at the C2 position of the morpholine ring is a key structural feature, allowing for stereospecific interactions with biological targets.

Chemical Structure:

-

IUPAC Name: (2S)-2-(methoxymethyl)morpholine hydrochloride

-

CAS Number: 141196-38-5[1]

-

Molecular Formula: C₆H₁₄ClNO₂

-

Molecular Weight: 167.63 g/mol

-

InChI Key: NBPHWKGEMABLPV-RGMNGODLSA-N

-

SMILES: COC[C@@H]1CNCCO1.Cl

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This combination imparts unique physicochemical properties, including a weakly basic nature and the potential for hydrogen bonding.[2] The methoxymethyl substituent at the C2 position further influences the molecule's polarity and steric profile.

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White crystalline powder | Generic |

| Purity | ≥95% | |

| Storage | Room temperature, sealed well | Generic |

Note: Specific quantitative data such as melting point and boiling point for this compound are not consistently reported in publicly available literature. For comparison, the parent compound, morpholine, has a boiling point of 128.9 °C and a melting point of -4.9 °C. The hydrochloride salt is expected to have a significantly higher melting point.

Synthesis and Experimental Protocols

The synthesis of (S)-2-(Methoxymethyl)morpholine and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriate amino alcohol precursor. While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found, a general synthetic strategy can be inferred from the synthesis of related morpholine derivatives.

General Synthetic Approach:

A plausible synthetic route starts from a chiral precursor, such as (S)-1-amino-3-methoxy-2-propanol. This intermediate can be reacted with a suitable two-carbon electrophile, such as a protected 2-bromoethanol derivative, followed by deprotection and cyclization to form the morpholine ring. The final step involves the treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

Illustrative Experimental Workflow (Hypothetical):

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodologies (General Principles):

-

N-Alkylation: The reaction of the primary amine of the starting amino alcohol with a protected 2-haloethanol derivative. This is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

-

Deprotection: Removal of the protecting group from the hydroxyl function. The choice of protecting group and deprotection conditions depends on the overall synthetic strategy.

-

Intramolecular Cyclization: This key step forms the morpholine ring. It is often promoted by a base which deprotonates the hydroxyl group, facilitating nucleophilic attack on the carbon bearing the leaving group (from the initial alkylation step).

-

Salt Formation: The purified (S)-2-(Methoxymethyl)morpholine free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Spectroscopic Data (Predicted and Representative)

While specific, authenticated spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the known spectra of morpholine and its derivatives.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the methoxymethyl substituent. The protons on the morpholine ring would appear as complex multiplets due to their diastereotopic nature and coupling with each other. The methoxy group would present as a singlet.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbons of the morpholine ring would resonate in the typical range for aliphatic ethers and amines, while the methoxy carbon would appear further downfield.

Infrared (IR) Spectroscopy (Representative):

The IR spectrum of morpholine hydrochloride shows broad absorptions in the 2400-3000 cm⁻¹ region, characteristic of the N-H stretching of a secondary ammonium salt. C-H stretching vibrations are expected around 2850-2950 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (Predicted):

In a mass spectrum, the parent ion of the free base, (S)-2-(Methoxymethyl)morpholine, would be observed at an m/z corresponding to its molecular weight (131.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxymethyl group or cleavage of the morpholine ring.

Applications in Drug Development

The morpholine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[3][4][5] Its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability, and can also contribute to binding affinity with biological targets.[3][5]

Derivatives of 2-alkoxymethylmorpholine have been investigated for a range of biological activities. For instance, some have been explored as selective κ-opioid receptor agonists.[6][7] The specific stereochemistry and the nature of the substituent at the 2-position are often crucial for biological activity.

Potential Signaling Pathway Involvement (General):

Given the prevalence of the morpholine scaffold in a wide array of bioactive molecules, this compound could serve as a starting point for the development of ligands targeting various receptors and enzymes. The specific signaling pathways would depend on the other functionalities introduced into the molecule. For example, morpholine-containing compounds have been developed as inhibitors of kinases, which are key components of numerous signaling pathways involved in cell growth, differentiation, and survival.

Logical Relationship of Structure to Application:

Caption: Relationship between the structural features of (S)-2-(Methoxymethyl)morpholine and its potential applications.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry, coupled with the favorable physicochemical properties of the morpholine scaffold, makes it an attractive starting point for the synthesis of novel, biologically active compounds. Further research into the synthesis of diverse derivatives and their evaluation in various biological assays will undoubtedly continue to unlock the full potential of this versatile molecule.

References

- 1. (2S)-2-(Methoxymethyl)morpholine hydrochloride (1:1) | 141196-38-5 [chemnet.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-alkyl-2-methoxymethyl-salvinorin ethers as selective κ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-2-(Methoxymethyl)morpholine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for (S)-2-(Methoxymethyl)morpholine hydrochloride. Due to the limited availability of directly published experimental data for this specific salt, this document outlines the expected spectroscopic characteristics based on data from the free base, (S)-2-(Methoxymethyl)morpholine, and related morpholine derivatives. The experimental protocols provided are generalized best-practice methodologies for the spectroscopic analysis of organic compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from spectral data of the corresponding free base and general principles of spectroscopy, accounting for the protonation of the morpholine nitrogen.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 2H | N⁺H₂ |

| ~4.0 - 4.2 | m | 1H | H-2 |

| ~3.8 - 4.0 | m | 2H | H-6 (ax, eq) |

| ~3.5 - 3.7 | m | 2H | -CH₂-O- |

| ~3.3 - 3.5 | s | 3H | -OCH₃ |

| ~3.1 - 3.3 | m | 2H | H-3 (ax, eq) |

| ~2.9 - 3.1 | m | 2H | H-5 (ax, eq) |

Solvent: D₂O or DMSO-d₆. The chemical shifts for protons attached to or near the protonated nitrogen (N⁺H₂) are expected to be significantly downfield and may exhibit broadening due to exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 77 | C-2 |

| ~72 - 74 | -CH₂-O- |

| ~64 - 66 | C-6 |

| ~58 - 60 | -OCH₃ |

| ~43 - 45 | C-3 |

| ~41 - 43 | C-5 |

Solvent: D₂O or DMSO-d₆. Carbons adjacent to the positively charged nitrogen (C-3 and C-5) are expected to be shifted downfield compared to the free base.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2700 - 3000 | Strong, Broad | N⁺-H stretch |

| 2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~1100 | Strong | C-O-C stretch (ether) |

| ~1050 | Strong | C-O stretch (alcohol moiety) |

The broad and strong absorption in the 2700-3000 cm⁻¹ region is characteristic of the N⁺-H stretching vibrations in amine hydrochlorides.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 132.0974 | [M+H]⁺ (Calculated for C₆H₁₄NO₂⁺) |

| 100.0762 | [M - CH₃O]⁺ |

| 88.0395 | [M - C₂H₅O₂]⁺ |

The mass spectrum will show the molecular ion of the free base upon ionization. The hydrochloride salt itself is not typically observed directly.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for aqueous solutions, is added if not already present in the solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

Key parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for this type of compound.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data is acquired over a relevant mass-to-charge (m/z) range.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-2-(Methoxymethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (S)-2-(Methoxymethyl)morpholine hydrochloride. Due to the absence of publicly available experimental spectra, this guide utilizes a high-quality predicted ¹H NMR spectrum to elucidate the structural features of the molecule. The document includes a comprehensive table of predicted chemical shifts, multiplicities, and coupling constants. A detailed, generalized experimental protocol for the acquisition of ¹H NMR spectra of hydrochloride salts is also provided. Furthermore, a Graphviz diagram illustrates the correlations between the chemical structure and its predicted spectral features. This guide serves as a valuable resource for the structural characterization of this compound and related compounds.

Introduction

This compound is a chiral morpholine derivative of interest in medicinal chemistry and drug development. The morpholine scaffold is a common feature in many biologically active compounds, imparting favorable physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and confirmation of such organic molecules. This guide focuses on the ¹H NMR spectrum, which provides detailed information about the proton environment within the molecule.

Disclaimer: The ¹H NMR data presented in this document is based on a computational prediction and has not been experimentally verified. While predicted spectra are valuable tools, experimental validation is recommended for definitive structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was generated using advanced computational algorithms. The predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. The numbering of the protons corresponds to the structure shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H1 | 3.35 | s | - | 3H |

| H2a, H2b | 3.50 - 3.60 | m | - | 2H |

| H3 | 3.80 - 3.90 | m | - | 1H |

| H4a | 3.00 - 3.10 | m | - | 1H |

| H4b | 3.95 - 4.05 | m | - | 1H |

| H5a | 3.20 - 3.30 | m | - | 1H |

| H5b | 4.10 - 4.20 | m | - | 1H |

| H6a | 3.15 - 3.25 | m | - | 1H |

| H6b | 3.40 - 3.50 | m | - | 1H |

| NH₂⁺ | 9.0 - 10.0 (broad) | br s | - | 2H |

Note: The chemical shifts of protons on the morpholine ring (H3-H6) are complex and overlapping, presented here as approximate ranges for the multiplets. The chemical shift of the ammonium protons (NH₂⁺) is highly dependent on the solvent and concentration and is expected to be a broad singlet.

Structural Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals key structural features of this compound:

-

Methoxymethyl Group: The three protons of the methyl group (H1) are predicted to appear as a sharp singlet around 3.35 ppm, indicative of a methoxy group. The two diastereotopic protons of the methylene group (H2a, H2b) are expected to be a multiplet between 3.50 and 3.60 ppm due to coupling with the chiral center at C2.

-

Morpholine Ring Protons: The protons on the morpholine ring (H3-H6) are predicted to resonate in the range of 3.00 to 4.20 ppm. The electron-withdrawing effects of the oxygen and the protonated nitrogen atoms cause these protons to be deshielded. The chiral center at C2 leads to diastereotopicity for the methylene protons at C3, C5, and C6, resulting in complex multiplet patterns.

-

Ammonium Protons: The two protons on the positively charged nitrogen atom (NH₂⁺) are expected to appear as a broad singlet at a downfield chemical shift, typically between 9.0 and 10.0 ppm. The broadness of this signal is due to rapid chemical exchange and quadrupolar relaxation.

Experimental Protocol for ¹H NMR Spectroscopy of Hydrochloride Salts

The following is a general protocol for acquiring the ¹H NMR spectrum of an organic hydrochloride salt like this compound.

4.1. Materials and Equipment

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts as it can solubilize the salt and slow down the exchange of the NH protons, allowing for their observation.

-

Thoroughly mix the sample by vortexing until the solid is completely dissolved.

-

Transfer the solution into an NMR tube.

4.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16 to 64 scans, depending on the sample concentration.

-

Spectral width: A range of approximately -2 to 12 ppm is typically sufficient.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

-

Acquire the Free Induction Decay (FID).

4.4. Data Processing

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Proton Environments

The following diagrams illustrate the logical relationships within the molecule and the experimental workflow.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Caption: General workflow for ¹H NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H NMR spectrum of this compound. The tabulated data and structural assignments offer valuable insights for researchers working with this compound. The detailed experimental protocol serves as a practical guide for obtaining high-quality NMR data for hydrochloride salts. While the presented spectral data is theoretical, it provides a strong foundation for the interpretation of experimental results and facilitates the structural confirmation of this and related morpholine derivatives.

(S)-2-(Methoxymethyl)morpholine Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling procedures for (S)-2-(Methoxymethyl)morpholine hydrochloride. Due to the limited availability of specific toxicological data for this derivative, this document leverages extensive data from its parent compound, morpholine, to provide a comprehensive safety profile. All procedures and precautions outlined should be followed to ensure the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound and its parent compound, morpholine, are classified as hazardous materials. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Table 1: GHS Classification

| Hazard Class | Category |

| Flammable Liquids | Category 3 |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Reproductive Toxicity | Category 2 |

Data primarily based on the parent compound, morpholine.

Table 2: Hazard Statements

| Code | Statement |

| H226 | Flammable liquid and vapor. |

| H302 | Harmful if swallowed. |

| H311 + H331 | Toxic in contact with skin or if inhaled. |

| H314 | Causes severe skin burns and eye damage. |

| H361 | Suspected of damaging fertility or the unborn child. |

Table 3: Precautionary Statements

| Code | Statement |

| P201 | Obtain special instructions before use. |

| P202 | Do not handle until all safety precautions have been read and understood. |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P261 | Avoid breathing mist or vapors. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Data

Table 4: Acute Toxicity Data for Morpholine

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 1050 mg/kg |

| Dermal LD50 | Rabbit | 500 mg/kg |

| Inhalation LC50 | Rat | 8000 ppm (8 hours) |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the task should be conducted to determine the appropriate PPE.[1]

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[2]

-

Skin Protection:

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.[1] In poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.

Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Use non-sparking tools and explosion-proof equipment.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[3]

-

Do not eat, drink, or smoke in the work area.[4]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

-

Keep containers tightly closed.[4]

-

The compound is hygroscopic; store in a dry environment.

-

Store separately from strong oxidizing agents and acids.[5]

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

-

In case of skin contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

-

If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6][7]

Spill and Leak Procedures

-

Evacuate the area and eliminate all ignition sources.[8]

-

Wear appropriate PPE.[8]

-

Contain the spill with an inert absorbent material (e.g., sand, earth).[8]

-

Collect the absorbed material into a suitable container for disposal.[8]

-

Wash the spill area with soap and water.[8]

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of chemicals. These protocols should be adapted and followed for any in-house safety testing of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with a limited number of animals per step. The outcome of each step determines the next step.

-

Animals: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A single animal is dosed.

-

If the animal survives, two more animals are dosed at the same level.

-

If the first animal dies, the next dose is lowered.

-

Observations are made for mortality and clinical signs of toxicity for up to 14 days.

-

-

Endpoint: The LD50 is determined based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion - OECD 404

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of a single animal, and the effects are observed.

-

Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

The test substance is applied to the clipped skin and covered with a gauze patch.

-

The patch is removed after a specified time (typically 4 hours).

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion - OECD 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is instilled into the eye of a single animal, and the effects are observed.

-

Animals: Albino rabbits are typically used.

-

Procedure:

-

The test substance is applied into the conjunctival sac of one eye.

-

The other eye serves as a control.

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

-

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the eye lesions.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and testing of this compound.

Caption: General workflow for the safe handling of this compound.

Caption: Experimental workflow for OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

Caption: Experimental workflow for OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures. Always consult the most up-to-date SDS for this compound from the supplier before use.

References

- 1. gerpac.eu [gerpac.eu]

- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 3. lobachemie.com [lobachemie.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solventsandpetroleum.com [solventsandpetroleum.com]

- 7. trc-corp.com [trc-corp.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide on the Solubility of (S)-2-(Methoxymethyl)morpholine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-2-(Methoxymethyl)morpholine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the expected solubility based on the properties of related compounds and outlines detailed experimental protocols for its precise determination.

Introduction to this compound

This compound is a morpholine derivative. Morpholine and its salts are known for their good solubility in water. Morpholine itself is a colorless liquid that is miscible with water, and its hydrochloride salt is a solid that is also soluble in water[1]. The presence of the hydrophilic morpholine ring, the ether linkage, and its formation as a hydrochloride salt all suggest that this compound is likely to be readily soluble in aqueous solutions. The hydrochloride salt form, in particular, enhances water solubility compared to the free base.

Expected Solubility Profile

-

Aqueous Solubility: High solubility is expected in water and buffered aqueous solutions. The hydrochloride salt of an organic base like a morpholine derivative will typically be acidic in solution[2].

-

Organic Solvent Solubility: Solubility in organic solvents will vary based on the polarity of the solvent. Good solubility may be expected in polar protic solvents like methanol and ethanol. Solubility is likely to be lower in non-polar solvents.

Quantitative Solubility Data

As specific experimental values for the solubility of this compound are not available in the cited literature, the following table is provided as a template for researchers to populate with their own experimental data.

| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Purified Water | 25 | Shake-Flask | ||

| Phosphate Buffer (pH 7.4) | 25 | Shake-Flask | ||

| 0.1 M HCl | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

Several established methods can be used to determine the solubility of this compound. The choice of method may depend on the required accuracy, throughput, and available equipment.

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound[3].

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed flask. The excess solid should be visually apparent.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 48 hours[3]. The agitation can be achieved using an orbital shaker.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC)

-

UV-Vis Spectroscopy (if the compound has a suitable chromophore)

-

Gravimetric analysis (after evaporating the solvent from a known volume of the saturated solution)

-

The following diagram illustrates the general workflow for the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

For ionizable compounds like this compound, solubility is highly dependent on the pH of the aqueous medium. A pH-solubility profile provides valuable information for drug development.

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).

-

Solubility Measurement: Perform the shake-flask method (as described in 4.1) in each of the prepared buffers.

-

Data Analysis: Plot the measured solubility against the pH of the buffer. The resulting profile will show the pH range of highest and lowest solubility. For a basic compound's hydrochloride salt, solubility is expected to be higher at lower pH values.

The logical relationship for determining pH-dependent solubility is depicted below.

Caption: Logical workflow for determining pH-dependent solubility.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain linking this compound to particular signaling pathways. This compound is likely used as a building block in the synthesis of more complex molecules, and its biological activity would be determined by the final structure.

The primary experimental workflow associated with this compound at this stage of research and development would be its characterization, including solubility determination as outlined above.

Conclusion

This compound is anticipated to be a water-soluble compound, a characteristic favorable for many pharmaceutical applications. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to precisely quantify its solubility in various solvent systems. The provided templates and workflows offer a structured approach to generating the critical data needed for further research and development.

References

The Ascent of Chiral Morpholines: A Technical Guide to Their Discovery, Synthesis, and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both an ether and a secondary amine functionality, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have led to its incorporation into a wide array of biologically active compounds. The introduction of chirality into the morpholine ring further expands its chemical space, allowing for precise three-dimensional arrangements of substituents that can lead to enhanced potency and selectivity for biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of chiral morpholines, with a focus on key historical developments, modern synthetic methodologies, and their application in the synthesis of prominent pharmaceutical agents.

A Historical Perspective: From Racemates to Asymmetric Synthesis

The history of morpholine itself dates back to the late 19th century, with early syntheses involving the dehydration of diethanolamine with sulfuric acid.[1] Industrially, morpholine is primarily produced by the reaction of diethylene glycol with ammonia at high temperatures and pressures.[2][3] The concept of chirality, the "handedness" of molecules, was first elucidated by Louis Pasteur in 1848, a discovery that laid the foundation for stereochemistry.[4] However, the deliberate and controlled synthesis of chiral morpholines is a more recent endeavor, largely driven by the demands of the pharmaceutical industry for enantiomerically pure drugs.

Early approaches to obtaining chiral morpholines often relied on the resolution of racemic mixtures or the use of starting materials from the chiral pool. While effective, these methods can be inefficient, with a theoretical maximum yield of 50% for resolution and limitations in the structural diversity of available chiral starting materials. The advent of asymmetric catalysis in the latter half of the 20th century revolutionized the synthesis of chiral molecules, and the development of enantioselective methods for the construction of the chiral morpholine core has been an area of intense research. A significant milestone was the development of methods that could stereoselectively introduce substituents at various positions on the morpholine ring, leading to a diverse range of chiral building blocks for drug discovery.

Modern Synthetic Methodologies for Chiral Morpholines

The contemporary synthetic chemist's toolbox for constructing chiral morpholines is diverse and sophisticated, offering multiple strategies to control stereochemistry. These methods can be broadly categorized by the position of the newly formed stereocenter(s).

Synthesis of C2-Substituted Chiral Morpholines

The C2 position, adjacent to the oxygen atom, is a common site for substitution in bioactive morpholines.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of C2-functionalized morpholines. One notable strategy involves the organocatalytic, enantioselective α-chlorination of aldehydes, followed by reductive amination and cyclization.[5] This method provides access to a variety of N-benzyl protected morpholines with good to excellent enantioselectivities.[5]

Experimental Protocol: Organocatalytic Enantioselective Synthesis of 2-Chloro Alcohols [5]

To a solution of the aldehyde (1.0 mmol) in a suitable solvent is added the chiral imidazolidinone organocatalyst (5-20 mol%). The mixture is cooled to the desired temperature (e.g., -30 °C), and the chlorinating agent, such as a perchlorinated quinone (1.1 equiv), is added. The reaction is stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the crude α-chloro aldehyde is typically used immediately in the next step without extensive purification. For the subsequent reduction to the 2-chloro alcohol, a solution of the crude α-chloro aldehyde is treated with a reducing agent like sodium borohydride (NaBH₄) at a low temperature (e.g., 0 °C). After the reaction is complete, it is quenched, and the product is extracted and purified by column chromatography.

The asymmetric hydrogenation of dehydromorpholines offers a direct and atom-economical route to 2-substituted chiral morpholines. The use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to be highly effective, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[6][7][8][9]

Experimental Protocol: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [10]

In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and a chiral bisphosphine ligand such as (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM) (1.0 mL). The mixture is stirred at room temperature for 30 minutes to form the catalyst solution. In a separate vial, the 2-substituted dehydromorpholine (0.25 mmol) is dissolved in anhydrous DCM (1.0 mL). This substrate solution is then transferred to the catalyst solution. The resulting mixture is transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen. The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Synthesis of C3-Substituted Chiral Morpholines

The C3 position, adjacent to the nitrogen atom, is another key position for introducing chirality.

A one-pot, two-step catalytic process involving hydroamination followed by asymmetric transfer hydrogenation provides an efficient route to enantiomerically enriched 3-substituted morpholines from readily available aminoalkyne substrates.[10] The initial titanium-catalyzed intramolecular hydroamination forms a cyclic imine intermediate, which is then reduced in situ by a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand. This method exhibits broad substrate scope and delivers high yields and enantioselectivities.[10]

Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation [10]

-

Hydroamination: To a solution of the aminoalkyne substrate (0.5 mmol) in toluene (2.5 mL) is added the titanium precatalyst (e.g., --INVALID-LINK--₂) (5 mol %). The reaction mixture is stirred at 110 °C for 24 hours. The reaction is then cooled to room temperature.

-

Asymmetric Transfer Hydrogenation: A solution of RuCl--INVALID-LINK-- (1 mol %) in a formic acid/triethylamine azeotrope (0.5 mL) is added to the cooled reaction mixture from the hydroamination step. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography.

Synthesis of Disubstituted Chiral Morpholines

The synthesis of disubstituted chiral morpholines presents additional challenges in controlling both regio- and stereoselectivity.

An enantio- and diastereoselective synthesis of trans-2,5-disubstituted morpholine derivatives can be achieved starting from enantiopure epoxides and amino alcohols. The key to this approach is the regioselective hydroxyl activation and subsequent ring closure of the resulting amino diol adducts.[11]

Experimental Protocol: Synthesis of trans-2,5-Disubstituted Morpholines from Epoxides and Amino Alcohols [11]

A solution of the enantiopure epoxide (1.0 equiv) and the amino alcohol (1.1 equiv) in a suitable solvent (e.g., ethanol) is heated to reflux until the reaction is complete. After cooling, the solvent is removed under reduced pressure. The resulting amino diol is then subjected to a cyclization procedure. For example, the amino diol can be treated with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (e.g., triethylamine) to selectively activate one of the hydroxyl groups, followed by intramolecular nucleophilic attack of the other hydroxyl group to form the morpholine ring. The protecting groups are then removed to yield the final trans-2,5-disubstituted morpholine.

A novel and diastereoselective approach to cis-3,5-disubstituted morpholine derivatives involves the ring enlargement of a 2-(allyloxymethyl)aziridine via an electrophile-induced ring closure.

Experimental Protocol: Synthesis of cis-3,5-Di(bromomethyl)-4-tert-butylmorpholine from an Aziridine Derivative

To a solution of 1-(tert-butyl)-2-(allyloxymethyl)aziridine in dichloromethane at a low temperature (e.g., -78 °C) is added a solution of bromine in dichloromethane dropwise. The reaction is stirred for a short period and then quenched with a saturated aqueous solution of sodium carbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the cis-3,5-di(bromomethyl)-4-tert-butylmorpholine.

Quantitative Data Summary

The following tables summarize the quantitative data for some of the key synthetic methods described above.

| Method | Substrate | Product | Yield (%) | ee (%) / dr | Reference |

| Organocatalytic α-Chlorination/Reduction | Various Aldehydes | 2-Chloro Alcohols | High | 75-98% ee | [5] |

| Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | 2-Substituted Morpholines | Quantitative | up to 99% ee | [6][7][8][9] |

| Tandem Hydroamination/ATH | Aminoalkynes | 3-Substituted Morpholines | Good | High | [10] |

| Epoxide Ring Opening/Cyclization | Epoxides and Amino Alcohols | trans-2,5-Disubstituted Morpholines | Good | High dr | [11] |

| Aziridine Ring Enlargement | 2-(Allyloxymethyl)aziridine | cis-3,5-Disubstituted Morpholines | Good | High dr |

Visualization of Key Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of some of the key synthetic pathways for chiral morpholines.

Caption: Organocatalytic synthesis of C2-substituted morpholines.

Caption: Asymmetric hydrogenation of dehydromorpholines.

Caption: Tandem hydroamination/asymmetric transfer hydrogenation.

Chiral Morpholines in Pharmaceuticals

The significance of chiral morpholines is underscored by their presence in a number of FDA-approved drugs and clinical candidates. The specific stereochemistry of the morpholine core is often crucial for the drug's efficacy and safety profile.

Prominent Examples of Chiral Morpholine-Containing Drugs

| Drug | Therapeutic Area | Chiral Morpholine Moiety |

| Aprepitant | Antiemetic | 2,3-Disubstituted Morpholine |

| Linezolid | Antibiotic | 3-Substituted Morpholin-2-one |

| Reboxetine | Antidepressant | 2,3-Disubstituted Morpholine |

| Fenpropimorph | Fungicide | 2,6-Dimethylmorpholine |

| Gefitinib | Anticancer | Morpholine (part of a side chain) |

| Moclobemide | Antidepressant | Morpholine (part of a side chain) |

Synthesis of Key Pharmaceutical Agents

Aprepitant, a neurokinin-1 (NK₁) receptor antagonist, is used for the prevention of chemotherapy-induced nausea and vomiting. Its complex structure features a chiral 2,3-disubstituted morpholine core. The synthesis of aprepitant has evolved to become more efficient and environmentally friendly.

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis of the (S)-enantiomer of linezolid often involves the use of a chiral building block to establish the stereocenter.

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant. It is marketed as a racemic mixture of the (R,R) and (S,S) enantiomers, although the (S,S)-enantiomer is the more active one. The synthesis of enantiomerically pure reboxetine often employs asymmetric methodologies such as Sharpless asymmetric epoxidation or dihydroxylation.[4][12]

Experimental Protocol: Key Steps in the Asymmetric Synthesis of (S,S)-Reboxetine

-